molecular formula C11H16N4O2 B6459814 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide CAS No. 2549026-43-7

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B6459814
CAS No.: 2549026-43-7
M. Wt: 236.27 g/mol
InChI Key: LHSSXZQHNXVLLD-UHFFFAOYSA-N
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Description

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It features a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 5-methoxypyrimidin-2-yl group

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The future of “1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide” and similar compounds lies in further exploration of their therapeutic potential and the development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.

    Attachment of the 5-Methoxypyrimidin-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents, leading to a diverse range of derivatives.

Scientific Research Applications

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but features a phenylpiperazine moiety instead of a piperidine ring.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine scaffold but differ in the attached functional groups and overall structure.

    N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide: Another related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methoxypyrimidine group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-9-6-13-11(14-7-9)15-4-2-8(3-5-15)10(12)16/h6-8H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSXZQHNXVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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